An In-depth Technical Guide to m-PEG-thiol (MW 1000): Chemical Properties and Experimental Protocols
An In-depth Technical Guide to m-PEG-thiol (MW 1000): Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, handling, and common applications of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000). This versatile bifunctional molecule is a cornerstone in bioconjugation, drug delivery, and nanotechnology, enabling the modification of proteins, peptides, and surfaces.
Core Chemical Properties
m-PEG-thiol (MW 1000) is a linear polymer featuring a methoxy group at one terminus and a reactive thiol (-SH) group at the other. The polyethylene glycol (PEG) backbone imparts hydrophilicity, increasing the solubility and stability of conjugated molecules in aqueous environments and reducing non-specific protein binding.[1][2]
Quantitative Data Summary
For ease of reference, the key quantitative properties of m-PEG-thiol (MW 1000) are summarized in the table below.
| Property | Value | References |
| Synonyms | mPEG-SH (MW 1000), Polyethylene glycol thiol methyl ether | [2][3] |
| Molecular Formula | CH₃O(C₂H₄O)ₙC₂H₄SH | [3] |
| Average Molecular Weight (MW) | ~1000 Da | [1][3] |
| CAS Number | 134874-49-0 | [3][4] |
| Appearance | White to off-white solid or semi-solid | [2][5] |
| Purity | Typically >95% | [2][5] |
| Solubility | Soluble in water, chloroform, DMSO, DMF | [5][6] |
| Storage Conditions | Store at -20°C, protect from moisture and light.[1][6] For long-term storage, keep in solid form.[6] | |
| Shipping Conditions | Typically shipped at ambient temperature for short durations (< 2 weeks) or with ice packs.[3][6] |
Reactivity and Applications
The terminal thiol group is the primary site of reactivity for m-PEG-thiol, enabling its use in various bioconjugation strategies.
Thiol-Maleimide Conjugation
The thiol group of m-PEG-thiol reacts specifically and efficiently with maleimide groups to form a stable thioether bond. This "click" chemistry is widely used for the PEGylation of proteins, peptides, and other molecules containing cysteine residues or engineered maleimide functionalities. The reaction proceeds readily at neutral to slightly basic pH (6.5-7.5).[7][8]
Gold Surface Functionalization
The thiol group has a strong affinity for gold surfaces, forming a stable dative bond.[2][4] This property is extensively utilized in nanotechnology to functionalize gold nanoparticles (AuNPs). PEGylation of AuNPs enhances their stability in biological media, prevents aggregation, and improves their biocompatibility.[4]
Disulfide Bond Formation
Under oxidizing conditions, the thiol group can react with another thiol to form a disulfide bond (-S-S-). This reversible linkage is of interest in drug delivery systems designed for release in the reducing environment of the cell.
Reaction with Vinyl Sulfones
m-PEG-thiol can also react with vinyl sulfone groups via a Michael-type addition. This reaction is also highly efficient and proceeds under physiological conditions.
Experimental Protocols
The following sections provide detailed methodologies for common applications of m-PEG-thiol (MW 1000).
Protocol 1: Thiol-Maleimide Conjugation for Protein PEGylation
This protocol describes the general procedure for conjugating m-PEG-thiol to a protein containing a reactive maleimide group.
Materials:
-
Maleimide-functionalized protein
-
m-PEG-thiol (MW 1000)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.
-
Quenching Solution: L-cysteine or β-mercaptoethanol (100 mM)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the maleimide-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
m-PEG-thiol Preparation: Immediately before use, dissolve m-PEG-thiol (MW 1000) in the reaction buffer. A 10- to 50-fold molar excess of m-PEG-thiol over the protein is recommended.
-
Reaction: Add the m-PEG-thiol solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess m-PEG-thiol and quenching reagent using size-exclusion chromatography or another suitable purification method.
Protocol 2: Functionalization of Gold Nanoparticles
This protocol details the surface modification of citrate-capped gold nanoparticles with m-PEG-thiol (MW 1000) via ligand exchange.
Materials:
-
Citrate-capped gold nanoparticle (AuNP) suspension
-
m-PEG-thiol (MW 1000)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
m-PEG-thiol Preparation: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water (e.g., 1 mg/mL).
-
Reaction: Add the m-PEG-thiol solution to the AuNP suspension. A large molar excess of m-PEG-thiol to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess m-PEG-thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.
-
-
Final Suspension: Resuspend the final pellet of PEGylated AuNPs in the desired buffer for storage or further use.
Visualizing Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Workflow for Gold Nanoparticle Functionalization.
Safety and Handling
m-PEG-thiol (MW 1000) may cause skin and eye irritation, as well as respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust or fumes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3]
This guide provides a foundational understanding of m-PEG-thiol (MW 1000) for its effective and safe use in research and development. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
